
2,4-Dibromo-3,5-difluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-3,5-difluoroaniline is an organic compound with the molecular formula C6H3Br2F2N and a molecular weight of 286.9 g/mol It is characterized by the presence of two bromine atoms and two fluorine atoms attached to an aniline ring
Preparation Methods
The synthesis of 2,4-Dibromo-3,5-difluoroaniline typically involves the bromination and fluorination of aniline derivatives. One common method includes the reaction of 2,4,5-trichloronitrobenzene with a fluorinating agent to form 2,4-difluoro-5-chloronitrobenzene, which is then hydrogenated to produce 2,4-difluoroaniline . This intermediate can be further brominated under controlled conditions to yield this compound. Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
2,4-Dibromo-3,5-difluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include hydrogen, palladium catalysts, and various halogenating agents . The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
2,4-Dibromo-3,5-difluoroaniline serves as a crucial building block in the synthesis of more complex organic molecules. Its unique halogenated structure allows for various substitution reactions, making it a versatile precursor in organic synthesis .
Table 1: Synthetic Applications of this compound
Application Area | Description |
---|---|
Organic Synthesis | Used to synthesize complex organic compounds. |
Pharmaceutical Intermediates | Acts as an intermediate in drug development. |
Specialty Chemicals | Employed in the production of tailored chemical products. |
Biological Research
Potential Biological Activity
Research has indicated that this compound may exhibit significant biological activity. Studies are ongoing to investigate its interactions with various biomolecules, including enzymes and receptors. The presence of bromine and fluorine atoms can enhance its reactivity and binding affinity .
Case Study: Interaction with Aryl Hydrocarbon Receptor (AhR)
A study explored the activation of the Aryl Hydrocarbon Receptor by various compounds, including derivatives of dibromo-anilines. The findings suggest that halogenated anilines could play a role in modulating AhR activity, which is critical for understanding their potential toxicity and therapeutic effects .
Medical Applications
Pharmaceutical Development
Ongoing research aims to explore the use of this compound as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs targeting specific diseases or conditions .
Table 2: Potential Medical Applications
Application Area | Description |
---|---|
Drug Development | Investigated as an intermediate for new pharmaceuticals. |
Toxicological Studies | Assessed for nephrotoxic effects in vitro . |
Industrial Uses
Dye Production
In the dye industry, this compound is utilized as an intermediate in the synthesis of various dyes. Its halogenated properties enhance the color stability and performance of dye products .
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3,5-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have distinct biological effects .
Comparison with Similar Compounds
2,4-Dibromo-3,5-difluoroaniline can be compared with other halogenated anilines, such as:
- 2,4-Difluoroaniline
- 2,4-Dibromoaniline
- 3,5-Difluoroaniline
These compounds share similar structural features but differ in their halogenation patterns, which can significantly affect their chemical properties and reactivity. The presence of both bromine and fluorine atoms in this compound makes it unique and potentially more versatile in various applications .
Biological Activity
2,4-Dibromo-3,5-difluoroaniline is a halogenated aromatic amine with potential biological activities that have garnered attention in various fields, including medicinal chemistry and environmental science. This compound is characterized by the presence of two bromine and two fluorine atoms on its aromatic ring, which significantly influences its chemical reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be notably low, suggesting strong antibacterial properties.
Microorganism | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 4.88 | 9.76 |
Escherichia coli | 78.13 | 312.5 |
Candida albicans | 9.77 | 78.13 |
MRSA | 39.06 | 76.7 |
These findings demonstrate that this compound has the potential to be developed into an effective antimicrobial agent, particularly against resistant strains like MRSA .
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory properties. It was tested for its ability to inhibit biofilm formation in pathogenic bacteria, with results indicating a significant reduction in biofilm mass at concentrations lower than those required for direct bactericidal effects.
Compound | Biofilm Inhibition IC50 (µg/mL) |
---|---|
This compound | 60 |
Neomycin | Reference |
This suggests that the compound may interfere with bacterial communication and colonization processes, making it a candidate for further investigation in the context of chronic infections where biofilms are prevalent .
Toxicological Assessment
Toxicity studies have been conducted using model organisms such as earthworms (Eisenia veneta). These studies revealed that exposure to this compound resulted in metabolic changes indicative of stress responses. Increased levels of inosine monophosphate were noted, alongside alterations in carbohydrate metabolism markers . Such findings highlight the need for careful evaluation of its environmental impact and safety profile.
Case Studies
-
Case Study on Antimicrobial Efficacy :
In a controlled laboratory setting, researchers tested the efficacy of this compound against clinical isolates of MRSA. The compound demonstrated a potent inhibitory effect with an IC50 value significantly lower than traditional antibiotics like methicillin. -
Case Study on Biofilm Formation :
A study focusing on biofilm-forming pathogens revealed that treatment with the compound resulted in a marked decrease in biofilm formation compared to untreated controls. This suggests potential applications in treating persistent infections associated with biofilms .
Properties
IUPAC Name |
2,4-dibromo-3,5-difluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F2N/c7-4-2(9)1-3(11)5(8)6(4)10/h1H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFQXNPSPLBCNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)F)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375743 |
Source
|
Record name | 2,4-dibromo-3,5-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883549-00-6 |
Source
|
Record name | 2,4-dibromo-3,5-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.